N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide
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Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as other [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit antibacterial activities . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that it may interfere with essential bacterial processes, leading to the inhibition of bacterial growth . The exact mechanism of interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Given the potential antibacterial activity, it may affect pathways essential for bacterial survival and proliferation
Result of Action
Based on the potential antibacterial activity of similar compounds, it can be hypothesized that the compound may lead to the inhibition of bacterial growth
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-26-14-3-2-11(8-13(14)18)17(25)21-12-4-6-23(9-12)15-16-22-20-10-24(16)7-5-19-15/h2-3,5,7-8,10,12H,4,6,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIUADUEOOBSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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